molecular formula C11H26ClO3Si2 B14202556 CID 78067670

CID 78067670

Cat. No.: B14202556
M. Wt: 297.94 g/mol
InChI Key: CRDDSFCPCJHVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C11H26ClO3Si2

Molecular Weight

297.94 g/mol

InChI

InChI=1S/C11H26ClO3Si2/c1-16(2)15-17(3,4)11-5-7-13-9-10-14-8-6-12/h5-11H2,1-4H3

InChI Key

CRDDSFCPCJHVOE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)O[Si](C)(C)CCCOCCOCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78067670 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically includes the following steps:

    Initial Formation: The initial formation of the core structure of this compound often involves a series of condensation reactions.

    Functional Group Modifications:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Batch Processing: Large-scale batch reactors are used to carry out the synthesis.

    Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: CID 78067670 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 78067670 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which CID 78067670 exerts its effects involves interactions at the molecular level. The compound may target specific enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic processes.

Comparison with Similar Compounds

Absence of Direct Information on CID 78067670

While some documents reference PubChem CIDs (e.g., ), these pertain to unrelated compounds, such as:

  • Taurocholic acid (CID 6675) and DHEAS (CID 12594) in substrate studies .
  • Oscillatoxin derivatives (CIDs 101283546, 185389, etc.) in marine toxin research .
  • A synthetic compound with PubChem ID 2049887 (CAS 20358-06-9) .

No data tables, spectral analyses, or functional comparisons involving this compound are included in the evidence.

Methodological Gaps in the Evidence

The available cheminformatics references (e.g., –7, 17) emphasize general protocols for compound identification, such as:

  • GC-MS analysis for chemical profiling .
  • Exact mass and collision cross-section (CCS) measurements for compound validation .
  • Synthetic routes and physicochemical property calculations (e.g., logP, solubility) for analogs .

Recommendations for Future Research

To address this gap, the following steps are advised based on analogous workflows in the evidence:

Structural Elucidation : Perform NMR, GC-MS, or X-ray crystallography to characterize this compound (as in ).

Database Mining : Compare its PubChem entries (e.g., molecular weight, functional groups) with structurally similar CIDs using tools like PubChem Structure Search.

Functional Profiling : Benchmark its biological activity, toxicity, or pharmacokinetic properties against analogs (e.g., substrate specificity assays in or pharmacological models in ).

Limitations of the Evidence

  • Scope : The evidence prioritizes NLP models, manuscript guidelines, and unrelated compounds.
  • Technical Depth: No spectral data, synthetic pathways, or bioactivity data for this compound are provided.
  • Comparative Frameworks: While and demonstrate structural comparisons of CIDs, these cannot be extrapolated to this compound.

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